molecular formula C2H3NO2 B14398703 N-Formylmethanimine N-oxide CAS No. 88673-18-1

N-Formylmethanimine N-oxide

Cat. No.: B14398703
CAS No.: 88673-18-1
M. Wt: 73.05 g/mol
InChI Key: QSLJCKZYJUGTFO-UHFFFAOYSA-N
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Description

N-Formylmethanimine N-oxide, also referred to as Formamide, N-methylene-, N-oxide in literature, is a reactive organic compound characterized by its N-oxide functional group. This compound is structurally defined by a formamide backbone modified with a methylene group and an oxidized nitrogen center. Handling requires stringent precautions, such as protective gloves, eye protection, and adequate ventilation to mitigate exposure risks.

Properties

CAS No.

88673-18-1

Molecular Formula

C2H3NO2

Molecular Weight

73.05 g/mol

IUPAC Name

N-formylmethanimine oxide

InChI

InChI=1S/C2H3NO2/c1-3(5)2-4/h2H,1H2

InChI Key

QSLJCKZYJUGTFO-UHFFFAOYSA-N

Canonical SMILES

C=[N+](C=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Formylmethanimine N-oxide can be synthesized through the oxidation of tertiary amines. Common reagents used for this oxidation include hydrogen peroxide, peracids, and other oxidizing agents. For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as a solvent has been shown to produce N-oxides efficiently . Another method involves the use of sodium percarbonate as an oxygen source in the presence of rhenium-based catalysts under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using hydrogen peroxide or other peroxides as oxidizing agents. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Formylmethanimine N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Cope elimination, where the N-oxide acts as a base in an intramolecular elimination reaction to form an alkene .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Catalytic hydrogenation or reduction using agents like sodium borohydride.

    Substitution: Various nucleophiles can react with this compound under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Cope elimination results in the formation of an alkene and a substituted hydroxylamine .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar N-oxide Compounds

N-oxide derivatives are widespread in pharmaceuticals, natural products, and industrial applications. Below is a detailed comparison of N-Formylmethanimine N-oxide with analogous compounds, focusing on structural features, pharmacokinetics, and functional roles.

Pharmacological N-oxide Metabolites

Sorafenib N-oxide
  • Structure : Metabolite of the kinase inhibitor sorafenib, featuring a diarylurea backbone with an oxidized pyridine nitrogen.
  • Key Data :
    • Pharmacokinetics : In rodent studies, co-administration with paracetamol increased plasma AUC (54.1 vs. 32.1 µg·h/mL) and brain exposure (Cmax increased by 49.5%) compared to controls. Brain-to-plasma ratio (Kp) remained consistent, indicating similar uptake efficiency .
    • Application : Active metabolite contributing to sorafenib’s antitumor efficacy.
5-Methoxy DMT N-oxide
  • Structure : Tryptamine derivative with a methoxy group at position 5 and an N-oxide moiety.
  • Key Data :
    • Molecular Formula : C₁₃H₁₈N₂O₂; Molecular Weight: 234.3 g/mol.
    • Stability : Supplied in acetonitrile solution, stable for ≥1 year at -20°C .
    • Application : Research standard for studying psychoactive compound metabolism.

Natural Product-Derived N-oxide Alkaloids

Tylophorin N-oxide
  • Source : Isolated from Ficus septica (traditional medicinal plant).
  • Structure : Phenanthroindolizidine alkaloid with an oxidized tertiary amine.
  • Key Data :
    • Bioactivity : Exhibits antitumor and anti-inflammatory properties, though mechanisms are less studied compared to synthetic N-oxide drugs .
Sceleratine N-oxide
  • Structure : Analog of pyrrolizidine alkaloids with an N-oxide group.
  • Key Data: Differentiation: Structural variations in functional groups (e.g., hydroxylation patterns) influence solubility and toxicity compared to non-oxidized analogs .

Industrial and Surfactant N-oxide Compounds

Dodecyldimethylamine N-oxide
  • Structure: Long-chain alkyl amine oxide (C₁₂H₂₅(CH₃)₂NO).
  • Key Data :
    • Application : Surfactant in pharmaceuticals and cosmetics.
    • Safety : Classified as a low-hazard compound under standard handling conditions .

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Application Stability/Safety Notes Evidence Source
This compound Not specified Not specified Reactive intermediate Acute toxicity; requires protective gear
Sorafenib N-oxide C₂₁H₁₆ClF₃N₄O₃ 464.8 Anticancer metabolite High brain penetration (Kp ~1.0)
5-Methoxy DMT N-oxide C₁₃H₁₈N₂O₂ 234.3 Research standard Stable at -20°C in solution
Tylophorin N-oxide C₂₄H₂₇NO₅ 409.5 Antitumor agent Natural product; moderate solubility
Dodecyldimethylamine N-oxide C₁₄H₃₁NO 229.4 Surfactant Low toxicity; industrial use

Structural and Functional Distinctions

  • Reactivity : this compound’s formamide backbone makes it more reactive in nucleophilic environments compared to alkylamine oxides like dodecyldimethylamine N-oxide .
  • Safety Profile : this compound’s acute toxicity contrasts with the relatively benign profile of surfactant N-oxide compounds .

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